Pyrazolo[1,5-a]pyrimidine-3-carbothioamide
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Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carbothioamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the broader class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-3-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly as a kinase inhibitor.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbothioamide typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-alkoxyenone or enaminone . This reaction is often carried out under mild conditions, making it a practical approach for the preparation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of high-throughput parallel synthesis and optimization of reaction conditions, are likely employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and disrupting cellular signaling pathways involved in cancer cell proliferation . Additionally, its antimicrobial activity is attributed to its ability to interfere with essential microbial enzymes and processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with significant cytotoxic activities.
Uniqueness
Pyrazolo[1,5-a]pyrimidine-3-carbothioamide stands out due to its unique combination of biological activities, including antimicrobial, antifungal, and anticancer properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCMCBNIRYVBTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=S)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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